N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoyl group, a bromophenyl group, and a tetrafluorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-benzoylphenyl, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 4-position.
Amidation: The brominated intermediate is then reacted with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
- N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide
- N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide
- N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide
Comparison: N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide is unique due to the presence of the tetrafluorobenzamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit higher thermal stability, increased resistance to chemical degradation, and unique biological activities.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrF4NO2/c21-11-6-7-15(12(8-11)19(27)10-4-2-1-3-5-10)26-20(28)13-9-14(22)17(24)18(25)16(13)23/h1-9H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUIYBHFJDBGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC(=C(C(=C3F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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